molecular formula C28H25BrN4O3 B15101727 C28H25BrN4O3

C28H25BrN4O3

Katalognummer: B15101727
Molekulargewicht: 545.4 g/mol
InChI-Schlüssel: GKELNBVHXDQWQI-ULJHMMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C28H25BrN4O3 is a complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C28H25BrN4O3 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a brominated aromatic compound, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps usually involve the incorporation of oxygen-containing functional groups under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

C28H25BrN4O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

C28H25BrN4O3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which C28H25BrN4O3 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to C28H25BrN4O3 include other brominated aromatic compounds and nitrogen-containing heterocycles. Examples include:

  • C27H24BrN3O3
  • C29H26BrN4O2

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C28H25BrN4O3

Molekulargewicht

545.4 g/mol

IUPAC-Name

N-[(Z)-1-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H25BrN4O3/c1-32(2)28(35)24(30-27(34)19-10-6-4-7-11-19)17-21-18-33(22-12-8-5-9-13-22)31-26(21)20-14-15-25(36-3)23(29)16-20/h4-18H,1-3H3,(H,30,34)/b24-17-

InChI-Schlüssel

GKELNBVHXDQWQI-ULJHMMPZSA-N

Isomerische SMILES

CN(C)C(=O)/C(=C/C1=CN(N=C1C2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4

Kanonische SMILES

CN(C)C(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.